The compound can be sourced from chemical suppliers such as BenchChem, where it is listed with the identifier 2034456-38-5. Its molecular formula is , with a molecular weight of approximately 335.38 g/mol. This compound falls under the category of benzothiadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide typically involves several key steps:
The molecular structure of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide can be described as follows:
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
This structure indicates the presence of multiple functional groups that may contribute to its chemical reactivity and biological activity.
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide can participate in several chemical reactions:
The products formed from these reactions vary based on the specific conditions applied.
The mechanism of action for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide involves its interaction with biological targets at the molecular level. While detailed studies are still ongoing to elucidate these pathways fully:
Further research is necessary to define these mechanisms quantitatively and qualitatively.
The physical and chemical properties of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide include:
These properties suggest that the compound may have favorable characteristics for various applications in research and industry.
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: